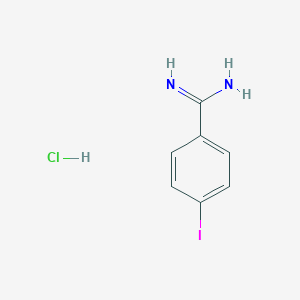

4-Iodo-benzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

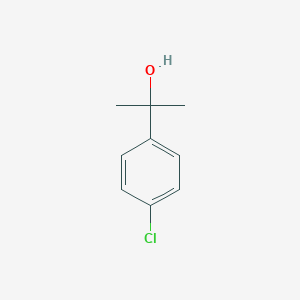

4-Iodo-benzamidine hydrochloride is a chemical compound with the molecular formula C7H8ClIN2 and an average mass of 282.509 Da . It is not intended for human or veterinary use and is used for research purposes only.

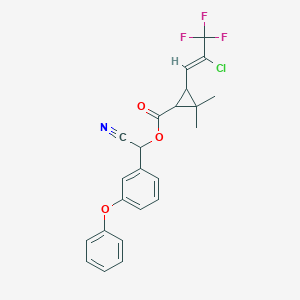

Molecular Structure Analysis

The molecular structure of 4-Iodo-benzamidine hydrochloride consists of a benzene ring attached to an amidine group with an iodine substituent .Chemical Reactions Analysis

Benzamidine derivatives, including 4-Iodo-benzamidine hydrochloride, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Antifungal Activity

Benzamidine derivatives have been studied for their antifungal properties. Research has shown that these compounds can be effective against fungal pathogens such as Colletotrichum lagenarium and Botrytis cinerea, which are responsible for plant diseases .

Photoswitchable Binding Interactions

These compounds have potential applications in the development of photoswitchable drugs. By undergoing structural changes upon irradiation, they can exhibit different biological activities in their isomeric states, which is valuable for clinical applications .

Drug Discovery

Lastly, the structural features of benzamidines make them suitable candidates for drug discovery efforts, particularly in designing new therapeutic agents with desired biological activities.

MDPI - Synthesis and Antifungal Activity of Benzamidine Derivatives Chemistry Europe - Exploring Photoswitchable Binding Interactions with Small‐Molecule

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-Iodo-benzamidine hydrochloride, similar to benzamidine, primarily targets serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

4-Iodo-benzamidine hydrochloride acts as a competitive inhibitor of serine proteases . It binds to the active site of these enzymes, preventing substrate binding and thus inhibiting the enzyme’s activity . This interaction results in the modulation of the protease-mediated processes .

Biochemical Pathways

The inhibition of serine proteases by 4-Iodo-benzamidine hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions essential for blood clotting . By inhibiting specific proteases in this pathway, the compound can potentially influence blood clot formation .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential. These properties would determine how well the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .

Result of Action

The primary result of 4-Iodo-benzamidine hydrochloride’s action is the inhibition of serine proteases . This inhibition can lead to a decrease in the processes mediated by these enzymes, such as inflammation and blood clotting .

Action Environment

The action, efficacy, and stability of 4-Iodo-benzamidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Propriétés

IUPAC Name |

4-iodobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHONTNMNUUXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616636 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-benzamidine hydrochloride | |

CAS RN |

134322-01-3 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)